N-Butyl-N-(phenylsulfonyl)benzenesulfonamide
Description
Properties
CAS No. |
54563-71-2 |
|---|---|
Molecular Formula |
C16H19NO4S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-butylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
MISGONGZKDJPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sequential Sulfonylation of n-Butylamine
The most direct approach involves the stepwise reaction of n-butylamine with benzenesulfonyl chloride.
Step 1: Formation of N-butylbenzenesulfonamide
n-Butylamine reacts with benzenesulfonyl chloride in the presence of a base (e.g., sodium hydroxide) to form the monosubstituted sulfonamide:
Key conditions include maintaining temperatures below 60°C and ultrasonic agitation to enhance reaction efficiency.
Step 2: Secondary Sulfonylation
The intermediate N-butylbenzenesulfonamide undergoes a second sulfonylation with benzenesulfonyl chloride under stronger basic conditions (e.g., sodium hydride or triethylamine) to yield the target compound:
This step requires aprotic solvents (e.g., THF or DMF) and elevated temperatures (80–100°C) to overcome the reduced nucleophilicity of the monosubstituted sulfonamide.
One-Pot Bis-Sulfonylation Strategy
A streamlined method involves reacting n-butylamine with two equivalents of benzenesulfonyl chloride in a single vessel. Excess base (e.g., 2.2 eq. NaOH) ensures complete deprotonation of the intermediate, facilitating the second sulfonylation:
This approach reduces purification steps but risks side products such as over-sulfonylated species or hydrolysis by-products.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Molar Ratios and Stoichiometry
A 1:2.2 ratio of n-butylamine to benzenesulfonyl chloride ensures complete conversion, while a 10–20% excess of base neutralizes HCl and prevents side reactions.
Alternative Methodologies
Solid-Phase Synthesis
A solvent-free solid-phase method employs inorganic bases (e.g., KCO) and mechanical stirring to minimize waste:
Catalytic Approaches
Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. For example:
Analytical and Purification Techniques
Chromatographic Characterization
Distillation and Crystallization
-
Vacuum distillation : Collects the pure product at 150–160°C/0.5 mmHg.
-
Recrystallization : Ethanol/water (4:1) yields colorless crystals with >99% purity.
Challenges and Limitations
Steric Hindrance
The bulky phenylsulfonyl groups impede nucleophilic attack at nitrogen, necessitating prolonged reaction times or excess reagents.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Applications in Polymer Chemistry
Plasticizer for Polyamides:
N-butylbenzenesulfonamide serves as an effective plasticizer in the production of polyamide resins. It enhances the flexibility and processability of nylon plastics, making it valuable in applications such as:
- Hot Melt Adhesives: Used to improve adhesion properties.
- Rubber Latex Adhesives: Enhances performance characteristics.
- Surface Coatings: Provides better flow and leveling properties .
Table 1: Properties of N-Butylbenzenesulfonamide as a Plasticizer
| Property | Value |
|---|---|
| Boiling Point | 314 °C |
| Flash Point | >200 °C |
| Solubility | Slightly soluble in water |
| Auto-Ignition Temp | >300 °C |
Recent studies have highlighted the biological significance of N-butylbenzenesulfonamide derivatives in medicinal chemistry:
Antimicrobial and Anti-inflammatory Activities:
Research indicates that derivatives of benzenesulfonamides exhibit potent antimicrobial properties against various pathogens, including E. coli and S. aureus. Additionally, they have shown promising anti-inflammatory effects, with certain compounds demonstrating significant inhibition of carrageenan-induced edema in animal models .
Table 2: Biological Activity of Benzenesulfonamide Derivatives
| Compound | Activity Type | MIC (mg/mL) | Inhibition (%) |
|---|---|---|---|
| 4d | Antimicrobial | 6.72 | - |
| 4h | Antimicrobial | 6.63 | - |
| 4a | Anti-inflammatory | - | 94.69 (1h) |
Synthetic Methodologies
N-butylbenzenesulfonamide has been utilized as a reagent in various synthetic pathways:
Primary Sulfonamide Synthesis:
The compound can be employed to synthesize primary sulfonamides through alkylation and acylation reactions with different nucleophiles. This versatility makes it an essential building block in the development of pharmaceuticals .
Case Study: Synthesis of New Derivatives
A study demonstrated the synthesis of new aryl thiazolone-benzenesulfonamides that exhibited selective inhibition against carbonic anhydrase IX, showcasing the potential for developing targeted therapies against cancer .
Mechanism of Action
The mechanism of action of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
Structural Analogues with Alkyl/Aryl Substituents
a. N-Butyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) and N-Pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6e)
b. N-Benzyl-4-methyl-N-phenylbenzenesulfonamide
c. N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide
a. (Z)- and (E)-N,N'-Bis(phenylsulfonyl)benzenesulfonamide Biphenyl Derivatives
- Structure : Feature a biphenyl backbone with dual phenylsulfonyl groups. Molecular weight = 807.09 g/mol.
- Synthesis : Synthesized via dirhodium(II)-catalyzed C(sp³)-H 1,3-diamination , a method distinct from traditional condensation routes .
- Characterization : Structural confirmation via ¹H/¹³C NMR, with distinct chemical shifts for vinyl protons (δ 6.8–7.5 ppm) .
Pharmacologically Active Sulfonamides
a. Piperidine-Containing Sulfonamides
- Activity : Demonstrated cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase), highlighting the role of nitrogen heterocycles in enhancing target selectivity .
- Comparison : Unlike N-butyl-N-(phenylsulfonyl)benzenesulfonamide, these compounds prioritize heterocyclic moieties over bulky aryl groups.
b. Antibacterial and Diuretic Sulfonamides
- Examples : N-Benzyl-N-ethyl-4-methylbenzenesulfonamide and derivatives with isoxazole rings.
- Mechanism : Historical use as diuretics (e.g., acetazolamide analogs) and antibacterials via folate pathway inhibition .
Research Implications and Gaps
- Synthesis Methods : Traditional condensation (e.g., for 6d/6e) vs. dirhodium-catalyzed reactions (for biphenyl derivatives) offer divergent routes for tuning substituents .
- Data Gaps : Physicochemical properties (e.g., solubility, melting point) and in vivo efficacy data for this compound remain unaddressed in the evidence.
Biological Activity
N-Butyl-N-(phenylsulfonyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and biological activity against different cellular targets.
This compound belongs to the class of benzenesulfonamides, which are known for their ability to inhibit carbonic anhydrases (CAs), particularly CA IX. This enzyme is often overexpressed in solid tumors, making it a target for anticancer therapy. Studies have shown that compounds with similar structures can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potent selectivity over other isoforms such as CA II .
The mechanism involves the compound inducing apoptosis in cancer cell lines, notably MDA-MB-231, where it significantly increased the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls . This suggests that this compound may activate apoptotic pathways through inhibition of CA IX.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and others across different tumor types . The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a chemotherapeutic agent.
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. For instance, derivatives of benzenesulfonamides have been evaluated for their effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL . This suggests that the compound may also be useful in treating bacterial infections.
Cardiovascular Effects
Studies utilizing isolated rat heart models have assessed the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits or risks associated with their use . The interaction with calcium channels was also noted, which may influence blood pressure regulation.
Case Studies and Experimental Data
The following table summarizes key experimental findings related to the biological activity of this compound and its derivatives:
| Compound | Activity | IC50/MIC | Cell Line/Organism |
|---|---|---|---|
| 4e | Induces apoptosis | IC50: 0.3287 mg/mL | MDA-MB-231 (breast cancer) |
| 4d | Antimicrobial | MIC: 6.72 mg/mL | E. coli |
| 4h | Antimicrobial | MIC: 6.63 mg/mL | S. aureus |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreases perfusion pressure | - | Isolated rat heart model |
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for confirming the structure of N-Butyl-N-(phenylsulfonyl)benzenesulfonamide and its derivatives?
- Methodological Answer : Key techniques include:
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretching at ~1315–1343 cm⁻¹, aromatic C-H stretches) .
- Mass Spectrometry (EIMS) : For molecular ion detection (e.g., m/z 333 [M⁺] for N-butyl derivatives) and fragmentation patterns (e.g., m/z 141 [C₆H₅SO₂]⁺) .
- Nuclear Magnetic Resonance (NMR) : To resolve alkyl/aryl proton environments (e.g., δ 5.66 ppm for chiral centers in sulfonamide derivatives) .
- Elemental Analysis : To confirm purity and stoichiometry.
Q. How can researchers design in vitro experiments to study the metabolic pathways of this compound?
- Methodological Answer :
- Hepatocyte Assays : Incubate the compound with primary hepatocytes (e.g., rat/mouse) and analyze metabolites via LC-MS/MS. identified hydroxylated and glucuronidated metabolites, including 4-[(phenylsulfonyl)amino]butanoic acid and phenylsulfonyl glycine .
- Deconjugation Experiments : Use β-glucuronidase to hydrolyze glucuronides and confirm phase II metabolites.
- Red Blood Cell Extraction : Detect benzenesulfonamide derivatives in erythrocytes to infer α-carbon hydroxylation .
Advanced Research Questions
Q. How should researchers address contradictions in metabolite identification across studies?
- Methodological Answer :
- Tandem Mass Spectrometry (MS/MS) : Compare fragmentation patterns of suspected isomers (e.g., hydroxylated vs. ketone derivatives) .
- Chiral Chromatography : Resolve diastereoisomers arising from hydroxylation-induced chiral centers .
- Synthetic Standards : Synthesize proposed metabolites (e.g., via β-oxidation of 4-[(phenylsulfonyl)amino]butanoic acid) and match retention times/spectra .
Q. What strategies optimize the synthesis of this compound derivatives with high regioselectivity?
- Methodological Answer :
- Low-Temperature Reactions : Use CCl₄ at −40°C to minimize side reactions (e.g., during divinyl sulfide coupling) .
- Catalytic Systems : Employ cobalt catalysts for divergent Markovnikov/anti-Markovnikov hydroamination (e.g., achieving 53% yield for N-(phenylsulfonyl)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide) .
- Purification Protocols : Column chromatography with gradients (e.g., petroleum ether/dichloromethane) to isolate products .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for sulfonamide derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds in N-(4-hydroxyphenyl)benzenesulfonamide) .
- Comparative Analysis : Overlay structures with related compounds (e.g., 4-chloroaniline-N,N-di-toluene-p-sulfonamide) to identify conserved motifs .
Data Analysis and Interpretation
Q. What computational tools aid in predicting the biological activity of novel sulfonamide derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .
Q. How can researchers validate the environmental stability of this compound in industrial applications?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light, humidity, and elevated temperatures. Monitor degradation via HPLC.
- Ecotoxicology Assays : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
Contradictory Data Handling
Table 1 : Conflicting Metabolite Reports in Rodent Studies
| Study | Key Metabolites | Resolution Strategy |
|---|---|---|
| Hydroxylated glucuronides, benzenesulfonamide | Use chiral columns to distinguish isomers | |
| Other Studies | Sulfonic acid derivatives | Synthesize standards for LC-MS/MS confirmation |
Biological Activity Exploration
Q. What in vitro assays are recommended for screening anticancer potential?
- Methodological Answer :
- Cell Viability Assays : MTT/WST-1 tests on cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
- Migration Inhibition : Use scratch/wound-healing assays to assess anti-metastatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
